molecular formula C33H62O6 B14073807 Trinonyl propane-1,2,3-tricarboxylate CAS No. 10003-67-5

Trinonyl propane-1,2,3-tricarboxylate

Cat. No.: B14073807
CAS No.: 10003-67-5
M. Wt: 554.8 g/mol
InChI Key: FSWPMCGVDLITKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trinonyl propane-1,2,3-tricarboxylate is synthesized through the esterification of propane-1,2,3-tricarboxylic acid with nonanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

C6H8O6+3C9H20OC33H62O6+3H2O\text{C6H8O6} + 3 \text{C9H20O} \rightarrow \text{C33H62O6} + 3 \text{H2O} C6H8O6+3C9H20O→C33H62O6+3H2O

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors equipped with reflux condensers and stirrers. The reaction mixture is heated to around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Trinonyl propane-1,2,3-tricarboxylate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to propane-1,2,3-tricarboxylic acid and nonanol.

    Transesterification: This reaction involves the exchange of ester groups with alcohols in the presence of a catalyst such as sodium methoxide.

Major Products:

Scientific Research Applications

Trinonyl propane-1,2,3-tricarboxylate has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of trinonyl propane-1,2,3-tricarboxylate is its ability to act as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and reducing the brittleness of the material. This compound does not have significant biological activity and does not interact with specific molecular targets or pathways .

Comparison with Similar Compounds

  • Triethyl propane-1,2,3-tricarboxylate
  • Tributyl propane-1,2,3-tricarboxylate
  • Trioctyl propane-1,2,3-tricarboxylate

Comparison: Trinonyl propane-1,2,3-tricarboxylate is unique due to its longer alkyl chain (nonyl group), which provides superior plasticizing properties compared to its shorter-chain counterparts. This results in enhanced flexibility and durability of the polymers it is incorporated into. Additionally, it has lower volatility and better thermal stability, making it more suitable for high-temperature applications .

Properties

CAS No.

10003-67-5

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

IUPAC Name

trinonyl propane-1,2,3-tricarboxylate

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-37-31(34)28-30(33(36)39-27-24-21-18-15-12-9-6-3)29-32(35)38-26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3

InChI Key

FSWPMCGVDLITKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC

Origin of Product

United States

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